molecular formula C14H15N3O3S2 B2430943 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide CAS No. 2034244-03-4

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2430943
CAS No.: 2034244-03-4
M. Wt: 337.41
InChI Key: VMEUFOCCDBQWKI-UHFFFAOYSA-N
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Description

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Convenient Preparations of 1,2,4-Thiadiazoles : A study demonstrates the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, prepared through reactions of thioamides with electrophilic reagents, highlighting the versatility of thiadiazole derivatives in chemical synthesis and their potential in various applications, including medicinal chemistry (Takikawa et al., 1985).

Antimicrobial and Anticancer Activities

Antimicrobial and Docking Studies of Tetrazol-Thiophene Carboxamides : Research on the synthesis, characterization, and evaluation of antimicrobial properties of tetrazol-thiophene carboxamide derivatives indicates their potential in developing new antimicrobial agents. Docking studies provide insights into their mechanism of action (Talupur et al., 2021).

Anticancer Activity of Novel Heterocycles : Novel heterocycles utilizing thiophene incorporated thioureido substituent were synthesized and evaluated for their in vitro anticancer activity, demonstrating the therapeutic potential of thiophene derivatives in cancer treatment (Abdel-Motaal et al., 2020).

Spectroscopic and Fluorescence Studies

Solvent Effect on Carboxamides Spectra : The study on the solvent effect on absorption and fluorescence spectra of carboxamides reveals the impact of solvent polarity on the photophysical properties of these compounds, which is crucial for their application in fluorescence-based sensors and devices (Patil et al., 2011).

Material Science and Polymer Synthesis

Dendritic Polyamides from Thiophene Derivatives : Research on the synthesis of dendritic polyamides with high degrees of branching from thiophene derivatives highlights their potential in creating new materials with unique properties for applications in nanotechnology and material science (Yamakawa et al., 1999).

Mechanism of Action

Properties

IUPAC Name

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-9-7-11-12(17(3)22(19,20)16(11)2)8-10(9)15-14(18)13-5-4-6-21-13/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUFOCCDBQWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CS3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.